hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. This reaction is often catalyzed by hydrochloric acid, which facilitates the chemo-selective substitution at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions are generally mild, and the process is straightforward, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of derivatives with potentially enhanced biological activity .
Scientific Research Applications
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored as a potential therapeutic agent for various diseases, including cancer and tuberculosis
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological targets, such as kinases and other enzymes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the desired therapeutic effects . The pathways involved in these interactions are complex and often involve multiple steps, including the modulation of signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structure and the presence of the pyrrolo[2,3-d]pyrimidine core. Similar compounds include:
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar biological activity but differs in its substitution pattern.
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with distinct chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C6H7N4O4S- |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1 |
InChI Key |
ZVFLCRGXDSPVKK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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